molecular formula C10H12 B1681288 1,2,3,4-Tetrahydronaphthalene CAS No. 119-64-2

1,2,3,4-Tetrahydronaphthalene

Cat. No. B1681288
CAS RN: 119-64-2
M. Wt: 132.2 g/mol
InChI Key: CXWXQJXEFPUFDZ-UHFFFAOYSA-N
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Description

Tetralin, or 1,2,3,4-Tetrahydronaphthalene, is a bicyclic hydrocarbon and a constituent of petroleum and coal tar . It is a partially hydrogenated derivative of naphthalene . It is used in coal liquefaction and as an alternative to turpentine in paints and waxes .


Synthesis Analysis

Tetralin is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated . Over-hydrogenation converts tetralin into decahydronaphthalene (decalin) .


Molecular Structure Analysis

The molecular formula of Tetralin is C10H12 . The 3D structure of Tetralin can be viewed using Java or Javascript .


Chemical Reactions Analysis

Tetralin is oxidized with air in the liquid phase to generate naphthalene ketone or tetralin alcohol . After dehydrogenation, naphthalene ketone will produce alpha naphthol .


Physical And Chemical Properties Analysis

Tetralin is a colorless liquid . It has a density of 0.970 g/cm3 , a melting point of -35.8 °C , and a boiling point of 206 to 208 °C . It is insoluble in water .

Scientific Research Applications

Self-Assembly and Nanoarchitectures

1,2,3,4-Tetrahydronaphthalene molecules exhibit unique self-assembly properties. They can form chiral close-packed herringbone structures and chiral porous pinwheel nanoarchitectures at room temperature on graphite. These structures offer potential applications in nanotechnology and materials science due to their distinct molecular arrangements and interactions (Silly, Ausset, & Sun, 2017).

Autoignition and Fuel Surrogates

This compound serves as a component in transportation fuel surrogates. Studies on the ignition delays of tetralin/air mixtures under various conditions have been conducted to understand its behavior in fuel applications, contributing to the development of more efficient and cleaner burning fuels (Raza et al., 2020).

Chiral Auxiliaries in Chemical Reactions

It has been used as a chiral auxiliary in Reformatsky-type reactions, indicating its role in facilitating enantioselective synthesis. This application is significant in producing optically active compounds, which are crucial in pharmaceuticals and agrochemicals (Orsini et al., 2005).

Material Properties and Mixtures

The physical properties of mixtures containing 1,2,3,4-tetrahydronaphthalene, like density, viscosity, speed of sound, and surface tension, have been thoroughly researched. This data is essential for various industrial applications, including lubricants and hydraulic fluids (Prak & Lee, 2016).

Pharmaceutical and Medicinal Chemistry

1,2,3,4-Tetrahydronaphthalene derivatives have been explored for their potential in medicinal chemistry, specifically as sigma receptor ligands. This research contributes to the development of new therapeutic agents and diagnostic tools in oncology (Abate et al., 2011).

Environmental Chemistry

In the context of green chemistry, derivatives of 1,2,3,4-tetrahydronaphthalene have been synthesized using environmentally friendly techniques. This approach aligns with the principles of sustainable and responsible chemical production (Damera & Pagadala, 2023).

Oxidation Studies

1,2,3,4-Tetrahydronaphthalene has been the subject of oxidation studies, including research on its transformation by marine fungi, indicating its potential applications in biocatalysis and environmental bioremediation (Hou-jin, 2005).

Safety And Hazards

Tetralin is combustible and causes skin and eye irritation . It is toxic to aquatic life with long-lasting effects . It may form explosive peroxides .

Future Directions

Tetralin is an important raw material for synthesizing the high-temperature heat carrier SCHULTZ S760 (1,2-Diphenylethane) . It may also be used as a raw material in the synthesis of fullerenes .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene
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InChI

InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2
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InChI Key

CXWXQJXEFPUFDZ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC2=CC=CC=C2C1
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Molecular Formula

C10H12
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DSSTOX Substance ID

DTXSID1026118
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Molecular Weight

132.20 g/mol
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Physical Description

Tetrahydronaphthalene appears as a light colored liquid. May be irritating to skin, eyes and mucous membranes., Liquid, Light-colored liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

406 °F at 760 mmHg (USCG, 1999), 207.6 °C @ 760 MM HG, 207.6 °C
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Flash Point

176 °F (USCG, 1999), 82 °C, 171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP), 160 °F (71 °C) (CLOSED CUP), 176 °C (Closed cup); 190 °F (Open cup), 77 °C o.c.
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Solubility

MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER., SOL IN ANILINE, SOL IN ETHER, Solubility in water: very poor
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Density

0.974 at 68 °F (liquid (USCG, 1999) - Less dense than water; will float, 0.9702 G/ML @ 20 °C/4 °C, MOISTURE CONTENT NONE; RESIDUE ON EVAPORATION NONE; BULK DENSITY 8 LB/GAL, Relative density (water = 1): 0.9702
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Vapor Density

4.6 (AIR= 1), Relative vapor density (air = 1): 4.6
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Vapor Pressure

1.03 mmHg (USCG, 1999), 0.36 [mmHg], 0.368 mm Hg at 25 °C, from experimentally derived coefficients, Vapor pressure, kPa at 25 °C: 0.05
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Impurities

DECAHYDRONAPHTHALENE AND NAPHTHALENE ARE THE PRINCIPAL IMPURITIES.
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Product Name

1,2,3,4-Tetrahydronaphthalene

Color/Form

COLORLESS LIQUID

CAS RN

119-64-2, 68412-24-8
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Melting Point

-23.1 °F (USCG, 1999), -35.8 °C
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Synthesis routes and methods I

Procedure details

Bis(pyridine)iodonium tetrafluoroborate (65.8 mg, 0.177 mmol) was suspended in methylene chloride (3.4 mL), and the suspension was cooled to −78° C. in a dry ice/acetone bath. A methylene chloride (1.8 mL) solution of 1-(4-methoxyphenyl)-2-phenyl-1-(4-pivaloyloxyphenyl)-3-butene (4, 56.0 mg, 0.135 mmol) was added to the suspension, and also a tribromoborane diethyl ether complex (0.015 mL, 0.118 mmol) was added stepwise three times. Thereafter, the reactant was stirred at −78° C. for 1 hour, then a saturated aqueous ammonium chloride solution (5 mL) was added thereto to stop the reaction, and the reactant was cooled to room temperature and then extracted three times with diethyl ether (10 mL). An organic layer was collected and rinsed with a saturated aqueous sodium chloride solution (10 mL), followed by drying with anhydrous sodium sulfate and concentrating. The residue was purified by thin layer chromatography to obtain the title compound as a light yellow oily substance (51.6 mg, yield 71%).
Quantity
65.8 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
solvent
Reaction Step Three
Name
1-(4-methoxyphenyl)-2-phenyl-1-(4-pivaloyloxyphenyl)-3-butene
Quantity
56 mg
Type
reactant
Reaction Step Four
Quantity
1.8 mL
Type
solvent
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

The solutions useful in the method of the present invention include those obtained by a combination of a polyolefin and a petroleum hydrocarbon such as benzene, toluene, xylene, solvent naphtha or the like or a chlorinated hydrocarbon such as trichloroethylene, tetrachloroethylene, dichloroethane, dichloroethylene or the like. Low density polyethylene, medium density polyethylene, high density polyethylene, atactic (amorphous) polypropylene, isotactic (crystalline) polypropylene, ethylene-propylene copolymer, propylene-butylene copolymer can be mentioned as useful polyolefins. It is preferable to use a solution having a gelation point of 40°-60° C at a concentration in the range of 1-5% by weight. However, among the above-mentioned, a combination of benzene (b.p. 80.1° C), cyclohexane (b.p. 80.7° C), dichloroethylene (b.p. 83.5° C) with a resin other than atactic polypropylene is not of practical value because of poor solubility. Though tetraline (b.p. 210.5° C) or kerosene (b.p. 150°-320° C) provides nice gel-forming property, they are the examples which are not useful on account of too high boiling point. For the foregoing reason, toluene, xylene and tetrachloroethylene are preferable as a solvent for polyolefins and inflammable tetrachloroethylene is most suitable if safety is also taken into consideration.
[Compound]
Name
medium density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
high density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethylene-propylene copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polyolefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
petroleum hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
naphtha
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
chlorinated hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
Low density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Synthesis routes and methods III

Procedure details

An iron containing ZSM-5 catalyst was prepared by the following method: about 10 g of the same HZSM-5 as that of Example 1 was heated in a stream of dry air to 375° C. for 4 hours and then was cooled to room temperature. A solution of 0.3331 g of ferrocene (dicyclopentadienyliron) in 30 g dry toluene was then added to the dried zeolite and the slurry was mixed at room temperature overnight. The slurry was filtered and washed once with 100 ml of Tetralin® to remove excess ferrocene from the external surface of the zeolite. Excess Tetralin® was allowed to evaporate at room temperature to give a Tetralin®/ferrocene wetted zeolite. The recovered solid was then calcined in a stream of dry air at about 538° C. for about 6 hours to produce the desired iron containing catalyst, Catalyst C. The iron loading of this catalyst is about 0.66 wt. %.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3331 g
Type
reactant
Reaction Step Two
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Both about 200 g of a fraction containing 99% of compounds having at least four aromatic rings, the compounds having been obtained by alkylation of toluene, xylene and ethylbenzene with styrene in the presence of a sulfuric acid catalyst, and about 200 g of tetralin were charged in a one-liter autoclave, followed by charging therein hydrogen at an initial pressure of 100 kg/cm2G and reacting the whole mass at 430° C. for 240 minutes. The resultant decomposition product was subjected to distillation to obtain a fraction boiling at 300° to less than 400° C. and a fraction boiling at 400° to 450° C. Both fractions were mixed in a ratio of 3:2 so that the mixture had a viscosity of about 30 cSt. at 40° C. The mixed fraction was subjected to nuclear hydrogenation under an initial hydrogen pressure of 70 kg/cm2G in the presence of a rhodium-active carbon catalyst at 100° to 200° C. for about 11 hours and then filtered under reduced pressure through a glass filter to remove the catalyst, thereby obtaining a traction drive fluid.
[Compound]
Name
compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic rings
Quantity
0 (± 1) mol
Type
reactant
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reactant
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

1000 g of the sym.-octahydrophenanthrene fraction of Example 1(b) and 250 ml methylene chloride were placed in a stirred flask and cooled to -10° C. Then 40 g of aluminum chloride powder were added in small quantities, while the temperature at times rose to -8° C. The mixture turning darkbrown was uniformly stirred. By crystallization of sym.-octahydroanthracene the addition of further 150 ml methylene chloride was required after about 4 hours. After an additional 2 hours 500 ml of 10 percent sodium hydroxide solution were added for decomposing the aluminum chloride, then the organic phase was separated and after removal of the solvent the organic phase was distilled in vacuum of 12 torr. There resulted in the sequence of the boiling points 5.5 g tetrahydronaphthalene (boiling point 82° C. at 12 torr), 958 g isomer mixture of a boiling point of 167°-168° C. at 12 torr comprising 97 percent sym.-octahydroanthracene and 3 percent sym.-octahydrophenanthrene, as well as a distillation residue of 34.8 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydronaphthalene
Reactant of Route 2
1,2,3,4-Tetrahydronaphthalene
Reactant of Route 3
1,2,3,4-Tetrahydronaphthalene
Reactant of Route 4
1,2,3,4-Tetrahydronaphthalene
Reactant of Route 5
1,2,3,4-Tetrahydronaphthalene
Reactant of Route 6
1,2,3,4-Tetrahydronaphthalene

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